Sodium dichloroacetate-13C2

Description

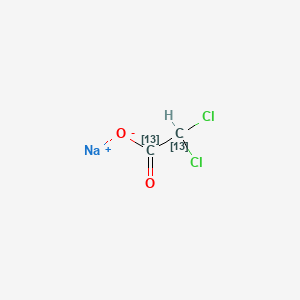

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745867 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-90-6 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization for Research Applications

Methodologies for Isotopic Labeling of Dichloroacetate (B87207) with Carbon-13 at Specific Positions

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org The synthesis of Sodium dichloroacetate-13C2, where both carbon atoms are the ¹³C isotope, begins with a specifically labeled precursor: Dichloroacetic acid-13C2 (Cl₂¹³CH¹³CO₂H). This starting material is crucial as it contains the carbon-13 atoms at the desired positions.

The general and widely used method for preparing the final sodium salt involves a straightforward acid-base neutralization reaction. Dichloroacetic acid-13C2 is dissolved in a suitable solvent, typically high-purity water, and is then carefully treated with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH). chemicalbook.com The reaction mixture is stirred, usually at room temperature, to ensure complete conversion of the acid to its corresponding sodium salt. chemicalbook.com

Following the reaction, the solvent and any other volatile components are removed under a vacuum. The resulting solid residue is then purified, often by suspending it in a solvent like acetone (B3395972) in which the sodium salt has low solubility, followed by filtration. This process isolates the solid this compound, which is then dried under vacuum to yield a purified, research-grade powder. chemicalbook.com The final product is specified by the percentage of labeled isotopes, with commercial grades often achieving 99 atom % ¹³C enrichment. This high level of enrichment is critical for generating a strong and unambiguous signal in subsequent analytical applications, such as metabolic flux analysis. researchgate.netnih.govnih.gov

Spectroscopic and Chromatographic Validation of this compound Purity and Isotopic Enrichment for Research-Grade Materials

To be considered research-grade, this compound must undergo comprehensive validation to confirm its chemical purity and the success of the isotopic labeling. This is achieved through a combination of spectroscopic and chromatographic methods, with specialized laboratories utilizing a range of analytical instruments, including Gas Chromatography/Mass Spectrometers (GC/MS), high-field Nuclear Magnetic Resonance (NMR) spectrometers, and High-Performance Liquid Chromatography (HPLC) systems. buchem.com

Spectroscopic Validation:

Spectroscopic techniques are essential for confirming the isotopic composition and structure of the molecule.

Mass Spectrometry (MS): This is the primary technique for verifying isotopic enrichment. The incorporation of two ¹³C atoms, which are heavier than the common ¹²C isotope, results in a predictable increase in the molecule's mass. For this compound, this corresponds to a mass shift of M+2 compared to its unlabeled counterpart. Analysis using MS allows for the determination of the mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (molecules differing only in their isotopic composition). nih.gov For a high-quality batch, the MDV would show a dominant peak for the M+2 species, confirming that the vast majority of the molecules are the desired doubly-labeled compound. Research-grade materials typically specify an isotopic purity of 99 atom % ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the position of the ¹³C labels within the molecule. researchgate.netnih.gov Since both carbon atoms in the dichloroacetate backbone are replaced with the NMR-active ¹³C isotope, the resulting spectrum provides direct evidence of successful labeling at both the C1 (carboxyl) and C2 positions.

Chromatographic Validation:

Chromatography is employed to assess the chemical purity of the compound, ensuring it is free from starting materials, by-products, or other contaminants.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile compounds like this compound. buchem.com The compound is passed through a chromatographic column, and its purity is determined by the percentage of the total peak area that corresponds to the main compound. gmp-compliance.orggoogle.com Suppliers of research-grade materials often provide a certificate of analysis with the HPLC purity, which is typically greater than 95%. lgcstandards.com

The combination of these validation methods provides a comprehensive quality assessment, ensuring that the this compound is structurally correct, isotopically enriched as specified, and chemically pure for use in sensitive research applications. buchem.com

Data Tables

Table 1: Comparison of Properties for Unlabeled and ¹³C-Labeled Sodium Dichloroacetate

| Property | Sodium Dichloroacetate | This compound | Source(s) |

| Molecular Formula | C₂HCl₂NaO₂ | ¹³C₂HCl₂NaO₂ | chemicalbook.com |

| Molecular Weight | ~150.92 g/mol | ~152.91 g/mol | chemicalbook.com |

| Mass Shift | M | M+2 | |

| Isotopic Purity | Natural Abundance (~1.1% ¹³C) | Typically 99 atom % ¹³C |

Table 2: Analytical Validation of Research-Grade this compound

| Analytical Method | Parameter Measured | Typical Specification | Source(s) |

| Mass Spectrometry (MS) | Isotopic Enrichment / Mass Shift | M+2; 99 atom % ¹³C | nih.gov |

| ¹³C NMR Spectroscopy | Position of Isotopic Labels | Confirms ¹³C at both carbon positions | researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >95% | buchem.comlgcstandards.com |

Advanced Analytical Methodologies for 13c Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Metabolic Tracing

NMR spectroscopy is a powerful, non-invasive technique that can identify and quantify metabolites in biological samples. rsc.org When used with ¹³C-labeled compounds, NMR can provide detailed information about the specific positions of the ¹³C atoms within metabolites, offering insights into the activity of different metabolic pathways. rsc.org

Principles of ¹³C NMR Detection and Quantification of Metabolic Fluxes

¹³C NMR spectroscopy detects the ¹³C nuclei, which are naturally present at a low abundance (about 1.1%). rsc.org By introducing substrates highly enriched in ¹³C, such as DCA-¹³C₂, the signals from these labeled molecules and their downstream metabolites are significantly enhanced. The fundamental principle of using ¹³C-labeled substrates in metabolic studies is to track the incorporation of the ¹³C label into various metabolites over time. This allows for the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. researchgate.netd-nb.info

The process involves introducing the ¹³C-labeled substrate to cells, tissues, or a whole organism and then acquiring NMR spectra at different time points. d-nb.info The intensity of the ¹³C signal in different metabolites is proportional to their concentration and level of ¹³C enrichment. By analyzing the changes in these signals over time, researchers can model the flow of carbon through metabolic networks. mdpi.com For instance, studies have used ¹³C-labeled glucose to trace its path through glycolysis and the tricarboxylic acid (TCA) cycle, revealing how cancer cells rewire their metabolism. mdpi.com

Hyperpolarized ¹³C NMR and Dissolution Dynamic Nuclear Polarization (DNP) Techniques for Enhanced Sensitivity

A major limitation of conventional ¹³C NMR is its inherently low sensitivity. rsc.org Hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (d-DNP), have emerged to overcome this challenge. acs.orgcopernicus.org DNP dramatically increases the polarization of ¹³C nuclei, leading to a signal enhancement of over 10,000-fold. conditionmed.org

The d-DNP process involves polarizing a ¹³C-labeled substrate like DCA-¹³C₂ at very low temperatures (around 1-2 K) and in a high magnetic field. copernicus.orgstanford.edu The sample is then rapidly dissolved and injected into the biological system for real-time metabolic imaging. stanford.edu This allows for the detection of metabolites at concentrations that would be undetectable with conventional NMR. nih.gov Hyperpolarized [1-¹³C]pyruvate has been extensively used to study in vivo metabolism, providing real-time measurements of its conversion to lactate (B86563), alanine, and bicarbonate. conditionmed.orgnih.govismrm.org The use of hyperpolarized DCA-¹³C₂ could similarly enable sensitive tracking of its metabolic fate and its effects on cellular metabolism.

Positional Isotopomer Analysis by Advanced ¹³C NMR Sequences (e.g., INADEQUATE, HSQC)

Advanced NMR pulse sequences provide more detailed information about the location of ¹³C labels within a molecule. Positional isotopomers are molecules that differ only in the position of the isotope. Analyzing their distribution can reveal which specific metabolic pathways are active.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. researchgate.netresearchgate.net This allows for better separation of signals from different metabolites in complex mixtures. researchgate.net ¹H-{¹³C}-HSQC NMR has been used to analyze the metabolites from ¹³C-labeled glucose, helping to understand the metabolic roles of proteins like c-MYC in cancer cells. nih.gov

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) : INADEQUATE is a powerful 2D NMR technique that detects ¹³C-¹³C correlations, providing direct evidence of which carbon atoms are bonded to each other. This is extremely useful for tracing metabolic pathways, as it can show how the carbon skeleton of a molecule is assembled.

Magnetic Resonance Spectroscopic Imaging (MRSI) for Spatiotemporal Metabolic Mapping in Preclinical Models

Magnetic Resonance Spectroscopic Imaging (MRSI) combines NMR spectroscopy with imaging, allowing for the visualization of the spatial distribution of metabolites within tissues or organs. frontiersin.orgismrm.org When used with hyperpolarized ¹³C-labeled substrates, MRSI can map metabolic activity in real-time. ismrm.org

For example, hyperpolarized [1-¹³C]pyruvate MRSI has been used to visualize the increased lactate production in tumors, a hallmark of cancer metabolism known as the Warburg effect. nih.gov Studies have also used MRSI to monitor the metabolic response of gliomas to treatment with unlabeled dichloroacetate (B87207). tmc.edu By using hyperpolarized DCA-¹³C₂, it would be possible to directly image the uptake and metabolic effects of DCA within a tumor and surrounding tissues, providing valuable information for cancer therapy research.

Mass Spectrometry (MS) Techniques for Isotopic Enrichment Analysis

Mass spectrometry is another key analytical technique for metabolic studies using stable isotopes. MS measures the mass-to-charge ratio of ions, allowing for the determination of the isotopic composition of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Measurement and Metabolite Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile and semi-volatile compounds. thermofisher.com In the context of metabolomics, GC-MS is used to separate and identify metabolites from biological samples. thermofisher.com For ¹³C-based metabolic flux analysis, GC-MS can measure the mass isotopologue distribution (MID) of metabolites, which reflects the number of ¹³C atoms in each molecule. mdpi.com

Before analysis by GC-MS, non-volatile metabolites like amino acids and organic acids often need to be chemically modified in a process called derivatization. semanticscholar.orgshimadzu.com This makes them more volatile and suitable for GC separation. Common derivatization methods include silylation and methylation. semanticscholar.org A study on the metabolism of dichloroacetate in human plasma used GC-MS to measure DCA and its metabolites after derivatizing them to their methyl esters. nih.gov By using DCA-¹³C₂, GC-MS can be employed to trace the metabolic fate of the labeled carbon atoms into various downstream metabolites, providing quantitative data on metabolic fluxes. mdpi.com

Data Tables

Table 1: Research Findings on the Effects of Dichloroacetate (DCA) on Cellular Metabolism

| Cell Line | Treatment | Analytical Method | Key Findings | Reference |

| Pancreatic Cancer Cells (9580 and 10158) | 75 mM DCA for 18 h | GC/MS with [U-¹³C₆]glucose | Decreased incorporation of ¹³C into alanine, aspartate, glutamate (B1630785), glycine, proline, and serine. Indicated activation of pyruvate (B1213749) dehydrogenase and inhibition of glycolytic flux. | mdpi.com |

| Glioma Model | DCA administration | Hyperpolarized ¹³C MRSI with [1-¹³C]pyruvate | Reduced lactate-to-glutamate ratios in both glioma and normal brain tissue. | nih.gov |

| Normal Rat Brain | DCA administration | Hyperpolarized ¹³C MRS with [1-¹³C]pyruvate and [2-¹³C]pyruvate | Increased conversion of [1-¹³C]pyruvate to bicarbonate. Increased levels of glutamate, acetoacetate (B1235776), and acetylcarnitine from [2-¹³C]pyruvate. | nih.gov |

| PIK3CA-driven Prostate Cancer Cells | DCA treatment | [¹³C]glucose MRS | Increased carbon flux through the TCA cycle and inhibition of glycolytic flux and amino acid biosynthesis. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolome Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of compounds. frontiersin.orgresearchgate.net In the context of stable isotope tracing, LC-MS is instrumental for separating and identifying ¹³C-labeled metabolites from complex biological samples. lcms.cznih.gov The process begins with the separation of metabolites using liquid chromatography, where compounds are partitioned between a stationary phase (the column) and a mobile phase (the solvent). lcms.cz Techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are chosen based on the chemical properties of the target metabolites. nih.govresearchgate.net

Following chromatographic separation, the eluted molecules are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer. spectroscopyonline.com The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). When a ¹³C-labeled substrate like Sodium dichloroacetate-¹³C₂ is metabolized, the ¹³C atoms are incorporated into downstream metabolites. Since ¹³C has a greater mass than the naturally abundant ¹²C, this incorporation results in a predictable mass shift for each labeled metabolite. For example, the conversion of dichloroacetate to pyruvate and then to acetyl-CoA would result in acetyl-CoA molecules that are 2 Daltons (Da) heavier than their unlabeled counterparts. sigmaaldrich.com

By comparing the mass spectra of samples from a ¹³C-labeling experiment to control samples, researchers can identify which metabolites have incorporated the label and quantify the extent of this incorporation. lcms.cz High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide the mass accuracy required to confidently distinguish between labeled and unlabeled species and to determine the number of ¹³C atoms incorporated into each metabolite (i.e., the mass isotopologue distribution). lcms.czd-nb.info

Table 1: Example Mass Shifts in Key Metabolites after Metabolism of Sodium dichloroacetate-¹³C₂

This table illustrates the theoretical mass increase in central carbon metabolism intermediates following the complete transfer of the two ¹³C atoms from the labeled dichloroacetate precursor. The "M+n" notation indicates the mass isotopologue, where 'n' is the number of ¹³C atoms incorporated.

| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Precursor | Expected Mass Isotopologue | Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

| Pyruvate | 88.05 | [¹³C₂]-Dichloroacetate | M+2 | 90.05 | +2.00 |

| Acetyl-CoA (acetyl portion) | 43.02 | [¹³C₂]-Pyruvate | M+2 | 45.02 | +2.00 |

| Citrate (B86180) | 192.12 | [¹³C₂]-Acetyl-CoA | M+2 | 194.12 | +2.00 |

| α-Ketoglutarate | 146.10 | [¹³C₂]-Citrate | M+2 | 148.10 | +2.00 |

| Succinate | 118.09 | [¹³C₂]-α-Ketoglutarate | M+2 | 120.09 | +2.00 |

| Malate | 134.09 | [¹³C₂]-Succinate | M+2 | 136.09 | +2.00 |

| Aspartate | 133.10 | [¹³C₂]-Malate | M+2 | 135.10 | +2.00 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Pathway Tracing

The MS/MS process involves multiple stages of mass analysis. springernature.com First, a specific ¹³C-labeled ion of interest (the "precursor ion") is selected from the full MS spectrum. This precursor ion is then subjected to collision-induced dissociation (CID), where it is fragmented into smaller "product ions" by colliding with an inert gas. Finally, the m/z of these product ions are analyzed. nih.gov

The resulting fragmentation pattern is characteristic of the molecule's structure and the location of the isotopic labels. researchgate.net By analyzing the masses of the product ions, researchers can deduce which parts of the molecule contain the ¹³C atoms. For example, if a ¹³C₂-labeled citrate molecule fragments, the masses of the resulting ions will indicate whether the two ¹³C atoms are located on the acetyl-CoA-derived portion or have been distributed elsewhere through subsequent turns of the Krebs cycle. This level of detail allows for the precise tracing of carbon atoms through complex and intersecting metabolic networks. nih.govfrontiersin.org This analytical approach significantly improves the precision and resolution of flux calculations in ¹³C-metabolic flux analysis (¹³C-MFA). nih.gov

Table 2: Hypothetical MS/MS Fragmentation Analysis of [¹³C₂]-Citrate

This table shows a simplified, hypothetical fragmentation of citrate derived from [¹³C₂]-Acetyl-CoA to illustrate how MS/MS can reveal the position of isotopic labels. The fragmentation of the M+2 citrate precursor ion (m/z 193, assuming negative ion mode [M-H]⁻) can yield specific product ions whose masses confirm the location of the two ¹³C atoms.

| Precursor Ion | Precursor m/z (Negative Mode) | Fragmentation Products (Hypothetical) | Unlabeled Product Ion m/z | Expected Labeled Product Ion m/z | Interpretation |

| [¹³C₂]-Citrate | 193.04 | Oxaloacetate fragment | 131.01 | 131.01 | The ¹³C atoms are not in this fragment. |

| [¹³C₂]-Citrate | 193.04 | Acetyl group fragment [CH₃CO]⁻ | 43.02 | 45.02 | The two ¹³C atoms are retained in the acetyl portion, confirming its origin from the labeled precursor. |

| [¹³C₂]-Citrate | 193.04 | Aconitate intermediate fragment [C₆H₅O₆]⁻ | 173.01 | 175.01 | The loss of water retains both ¹³C atoms within the carbon backbone. |

Elucidation of Cellular and Subcellular Metabolic Pathways

Biochemical Modulation of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Activity by Sodium dichloroacetate-13C2 and Downstream Effects

Sodium dichloroacetate (B87207) (DCA) is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). medchemexpress.comtocris.comadipogen.com PDK is a regulatory enzyme that phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDHC). adipogen.com By inhibiting PDK, DCA effectively maintains PDHC in its active, dephosphorylated state. nih.govmdpi.com This action promotes the conversion of pyruvate into acetyl-CoA, a critical step linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. medchemexpress.commdpi.com The use of the 13C-labeled variant, this compound, allows for precise tracking of carbon atoms as they are rerouted through these metabolic pathways due to PDK inhibition.

Impact on Pyruvate Dehydrogenase Complex (PDHC) Flux and Acetyl-CoA Production

The inhibition of PDK by this compound directly enhances the flux of pyruvate through the PDHC. nih.gov This increased activity leads to a greater production of acetyl-CoA from pyruvate. nih.govnih.gov Studies utilizing hyperpolarized [1-13C]pyruvate have demonstrated that DCA administration stimulates pyruvate flux through the PDH pathway, as evidenced by an increase in 13C-bicarbonate. nih.gov The resulting acetyl-CoA can then enter the Krebs cycle or be utilized in other metabolic processes such as lipogenesis and the synthesis of ketone bodies. nih.gov

Research has shown that DCA-mediated dephosphorylation of PDH results in an increased acetyl-CoA pool in both normal and hypertrophied hearts. nih.gov This stimulation of pyruvate oxidation by DCA has been observed to occur even in the presence of other substrates that would typically inhibit PDH, highlighting its potent effect on directing pyruvate towards acetyl-CoA formation.

Interplay with Glycolysis and Mitochondrial Oxidative Phosphorylation Pathways

By promoting the activity of the PDHC, this compound shifts the metabolic balance from anaerobic glycolysis towards mitochondrial oxidative phosphorylation. tocris.comthno.org In many cancer cells, a phenomenon known as the Warburg effect is observed, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen. adipogen.comnih.gov DCA counteracts this by redirecting pyruvate into the mitochondria for oxidation. medchemexpress.comtocris.com This shift reduces the production of lactate (B86563), a hallmark of aerobic glycolysis. medchemexpress.comnih.gov

The increased flux of pyruvate into the TCA cycle enhances mitochondrial respiration and ATP production through oxidative phosphorylation. nih.gov However, the effects of DCA can be complex. In some cellular contexts, particularly those with defects in the mitochondrial electron transport chain, the forced reliance on oxidative phosphorylation by DCA can lead to selective toxicity. nih.gov The use of this compound in tracer experiments allows for the quantification of this shift, providing insights into the relative contributions of glycolysis and oxidative phosphorylation to cellular energy metabolism under different physiological and pathological conditions.

Tracing Carbon Flux through Central Carbon Metabolism using this compound

The stable isotope label in this compound enables researchers to trace the fate of carbon atoms originating from key metabolic substrates like glucose. This provides a detailed map of carbon flux through central metabolic pathways, revealing how different pathways are interconnected and regulated.

Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerotic Contribution

Following the administration of this compound and a 13C-labeled substrate such as [U-13C]-glucose, the increased PDHC activity leads to the formation of [1,2-13C2]-acetyl-CoA. This labeled acetyl-CoA enters the TCA cycle, leading to the enrichment of 13C in TCA cycle intermediates like citrate (B86180), α-ketoglutarate, and malate. d-nb.info The pattern and extent of 13C labeling in these intermediates provide a quantitative measure of TCA cycle flux. d-nb.info

Furthermore, tracing studies can elucidate anaplerotic pathways, which replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes. For instance, pyruvate carboxylase-mediated conversion of pyruvate to oxaloacetate is a key anaplerotic reaction. biorxiv.org The use of 13C-labeled substrates in conjunction with DCA allows for the assessment of how anaplerotic fluxes are altered in response to changes in PDHC activity.

Glucose, Lactate, and Alanine Metabolism in Relation to Pyruvate Fate

This compound is instrumental in studying the metabolic fate of pyruvate derived from glucose. By stimulating PDHC, DCA reduces the conversion of pyruvate to lactate. nih.govnih.gov This is particularly relevant in conditions of lactic acidosis, where DCA has been investigated for its lactate-lowering effects. nih.govnih.gov

The following table summarizes the effects of DCA on key metabolic parameters from a study involving healthy volunteers and patients with cirrhosis, where 1-13C-pyruvate was infused.

| Metabolic Parameter | Effect of DCA | Percentage Change |

| Plasma Lactate Concentration | Decreased | ~53% |

| Glycolysis (Pyruvate Production Rate) | Decreased | 24% |

| Pyruvate Oxidation to CO2 | Increased | 26% |

| Pyruvate Transamination to Alanine | Decreased | 25% |

| Lactate Production | Inhibited | 85% |

| Plasma Lactate Clearance | Decreased | 60% |

| Data derived from a study on the mechanism of DCA-induced hypolactatemia. researchgate.net |

Glutamine Metabolism and Amino Acid Synthesis Interconversions

While DCA's primary effect is on pyruvate metabolism, this has indirect consequences for glutamine metabolism and the synthesis of other amino acids. Glutamine is a major anaplerotic substrate for the TCA cycle in many cell types, entering the cycle as α-ketoglutarate. nih.govfrontiersin.org By increasing the influx of carbon from pyruvate into the TCA cycle, DCA can alter the cell's reliance on glutamine for anaplerosis.

Studies using [U-13C6]glucose have shown that DCA treatment can lead to a significant decrease in the incorporation of 13C into amino acids derived from both glycolysis (alanine, serine, glycine) and TCA cycle intermediates (glutamate, aspartate, proline). nih.gov This suggests that while PDH is activated, there may be a broader impact on glycolytic flux and amino acid biosynthesis. nih.gov The reduction in 13C-enrichment in these amino acids following DCA treatment indicates a complex interplay between different metabolic pathways.

The table below shows the percentage decrease in 13C-incorporation from [U-13C6]glucose into various amino acids in two different pancreatic cancer cell lines after treatment with DCA.

| Amino Acid | Cell Line 9580 (% Decrease) | Cell Line 10158 (% Decrease) |

| Alanine | 58.2% | 67.9% |

| Serine | 38.2% | 55.3% |

| Glutamate (B1630785) | 61.2% | 64.1% |

| Aspartate | 55.0% | 66.7% |

| Proline | 75.0% | 76.9% |

| Glycine | 13.0% | Not specified |

| Data adapted from a study on the metabolic response of pancreatic carcinoma cells to DCA. nih.gov |

Investigation of Metabolic Compartmentation (Cytosolic vs. Mitochondrial) with 13C-Labeled Dichloroacetate

The use of stable isotope tracers, such as this compound, is a powerful technique for dissecting the complexities of cellular metabolism. researchgate.net By labeling specific atoms within a molecule, researchers can trace their fate through various metabolic pathways, providing detailed insights into intracellular and compartment-specific fluxes that are otherwise challenging to determine. researchgate.netfrontiersin.org This approach is particularly valuable for understanding the distinct metabolic roles of the cytosol and mitochondria.

One of the primary uses of 13C-labeled dichloroacetate (DCA) is to probe the activity of the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism. oncotarget.comnih.gov PDH catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis in the cytosol to the tricarboxylic acid (TCA) cycle within the mitochondria. nih.govnih.gov DCA itself is an inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme that inactivates PDH. oncotarget.comnih.gov By inhibiting PDK, DCA effectively activates PDH, promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation. nih.govnih.gov

Studies utilizing 13C-labeled substrates in conjunction with DCA have demonstrated a clear shift in metabolic fluxes. For instance, when cells are supplied with [U-13C6]glucose, the 13C label is incorporated into various downstream metabolites. In the presence of DCA, an increased flux of these labeled carbons into TCA cycle intermediates is observed, signifying enhanced mitochondrial activity. mdpi.com This is often accompanied by a decrease in the production of lactate, a hallmark of cytosolic glycolysis. nih.gov

The analysis of isotopologue patterns in metabolites like glutamate, which is derived from the TCA cycle intermediate α-ketoglutarate, provides quantitative data on the relative contributions of cytosolic and mitochondrial pathways. rsc.org For example, following the administration of [1,2-13C2]DCA, the labeling patterns in downstream products can reveal the extent to which DCA influences mitochondrial metabolism. mdpi.com The use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate further enhances the ability to monitor these dynamic changes in real-time, allowing for the direct detection of PDH flux and the subsequent metabolic fate of pyruvate-derived acetyl-CoA. nih.gov

Research has shown that in certain cancer cell lines, which often exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect), DCA can shift metabolism towards oxidative phosphorylation. mdpi.com However, the response can be cell-type specific. Studies on pancreatic cancer cells have revealed that while DCA does reduce the flux of 13C from glucose into glycolytic and TCA cycle-derived amino acids, the effect may be linked to upstream signaling pathways like the PI3K/mTORC axis, rather than solely PDK/PDH inhibition. mdpi.com

Experimental setups that combine stable isotope labeling with selective permeabilization of the plasma membrane allow for the direct administration of labeled substrates to mitochondria. researchgate.net This technique, using agents like digitonin, enables researchers to isolate and study mitochondrial metabolism in situ, providing a clearer picture of compartment-specific metabolic changes induced by compounds like DCA. researchgate.net

Table 1: Impact of Dichloroacetate on Metabolic Fluxes in Different Cell Models An interactive data table summarizing research findings.

| Cell/Tissue Model | 13C-Labeled Substrate | Key Finding with DCA Treatment | Reference |

| Pancreatic Cancer Cells (9580, 10158) | [U-13C6]glucose | Reduced 13C-flux from glucose into glycolytic and TCA cycle-derived amino acids. | mdpi.com |

| Normal Rat | Hyperpolarized [1-13C]pyruvate & [2-13C]pyruvate | Increased 13C-bicarbonate, indicating stimulated pyruvate flux through PDH. | nih.gov |

| Leukemia Cells (L1210) | [U-13C6]glucose | Approximately two-fold increase in TCA-cycle turns. | rsc.org |

| Glioma Rat Model | Hyperpolarized [1-13C]pyruvate | Increased 13C-bicarbonate, demonstrating modulated PDH flux in vivo. | nih.gov |

| Neonatal Mouse Brain (Hypoxic-Ischemic Injury) | Not specified | Increased PDH activity and acetyl-CoA levels in the mitochondrial fraction. | oncotarget.com |

Role of this compound in Exploring Redox State Modulation and Reactive Oxygen Species Production Mechanisms

The cellular redox state, largely determined by the balance between reduced and oxidized forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+) and its phosphorylated counterpart (NADPH/NADP+), is intricately linked to metabolic activity and the production of reactive oxygen species (ROS). cam.ac.uk Mitochondria are a primary site of ROS production, where a small fraction of electrons passing through the electron transport chain (ETC) can prematurely leak and react with molecular oxygen to form superoxide (B77818) radicals. nih.govmdpi.com

Sodium dichloroacetate, by stimulating the PDH complex, increases the entry of pyruvate-derived acetyl-CoA into the TCA cycle. nih.govnih.gov This, in turn, boosts the production of the reducing equivalents NADH and FADH2, which are the primary electron donors to the ETC. An elevated supply of these reducing equivalents can alter the redox state of the mitochondrial matrix and influence the rate of ROS production. mdpi.com

The use of this compound, in concert with other labeled substrates, allows for the tracing of carbon skeletons and the inferring of associated redox reactions. By monitoring the flux through pathways that generate or consume NADH and NADPH, researchers can gain insights into how DCA modulates the cellular redox environment. For instance, an increased flux through the TCA cycle, as tracked by 13C labels, implies a higher rate of NADH production within the mitochondria.

Interestingly, the effect of DCA on ROS production is not always straightforward. In some cancer cell lines, DCA treatment has been shown to enhance ROS production. nih.gov This could be a consequence of increased electron flow through the ETC, leading to a higher probability of electron leakage. mdpi.com The compartmentalization of ROS signaling is crucial; ROS generated in the mitochondria can act as signaling molecules that influence various cellular processes. nih.gov However, excessive ROS can lead to oxidative stress, a condition implicated in numerous pathologies. wur.nl

The mechanisms of mitochondrial ROS production are complex, with multiple sites within the ETC contributing to superoxide formation. mdpi.comwur.nl The redox state of the coenzyme Q (ubiquinone) pool is a key determinant of ROS generation at both Complex I and Complex III. mdpi.com By forcing pyruvate into the mitochondria, DCA can lead to a more reduced Q pool, potentially increasing ROS production.

Studies investigating the effects of DCA on mitochondrial function have observed changes beyond just PDH activation. In pancreatic cancer cells, DCA treatment led to reduced oxygen consumption despite PDH activation, but was also associated with an increase in ROS production and markers of mitophagy. nih.gov This suggests that the impact of DCA on redox state and ROS is multifaceted and may involve off-target effects or adaptive cellular responses.

Table 2: Observed Effects of Dichloroacetate on Redox-Related Parameters An interactive data table summarizing research findings.

| Cell/System | Parameter Measured | Observed Effect of DCA | Potential Implication | Reference |

| Pancreatic Cancer Cells (PANC-1, BXPC-3) | ROS Production | Enhancement | Increased mitochondrial stress or signaling. | nih.gov |

| Pancreatic Cancer Cells (PANC-1, BXPC-3) | Oxygen Consumption | Reduced | Altered mitochondrial respiration efficiency. | nih.gov |

| Heart (Pressure-overload model) | Acetyl-CoA pool | Increased in both cytosolic and mitochondrial compartments | Potential for epigenetic modifications via histone acetylation. | nih.gov |

| Neonatal Mouse Brain (Hypoglycemia-induced injury) | PDH Activity | Increased | Improved mitochondrial glucose oxidation. | nih.gov |

| General Mitochondrial Models | Electron Transport Chain | Increased substrate supply (NADH, FADH2) | Altered redox state of ETC components, potential for increased ROS. | mdpi.com |

Mechanistic Investigations in Preclinical Models

In Vitro Studies in Cell Culture Systems Utilizing ¹³C-DCA

Cell culture systems provide a controlled environment to dissect the specific molecular effects of compounds like DCA. Utilizing ¹³C-labeled substrates in these systems allows researchers to quantify the metabolic shifts induced by DCA at the cellular level.

Metabolic Reprogramming in Diverse Cellular Models

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, often termed the Warburg effect. d-nb.infonih.gov Dichloroacetate (B87207) is known to counteract this by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. nih.govtandfonline.com This activation redirects pyruvate from lactate (B86563) production towards acetyl-CoA synthesis and subsequent oxidation in the mitochondria.

Table 1: Effect of DCA on ¹³C-Flux from [U-¹³C₆]Glucose in Pancreatic Cancer Cells An interactive table summarizing the observed metabolic shifts in cellular models upon DCA treatment.

| Cell Line | Analyzed Amino Acid | Metabolic Pathway | Observed Effect of DCA Treatment | Reference |

| Pancreatic Cancer (9580) | Alanine | Glycolysis | Significant decrease in ¹³C-enrichment | mdpi.com |

| Pancreatic Cancer (9580) | Glutamate (B1630785) | TCA Cycle | Significant decrease in ¹³C-enrichment | mdpi.com |

| Pancreatic Cancer (10158) | Alanine | Glycolysis | Significant decrease in ¹³C-enrichment | mdpi.com |

| Pancreatic Cancer (10158) | Aspartate | TCA Cycle | Significant decrease in ¹³C-enrichment | mdpi.com |

Analysis of Apoptotic Pathway Modulation at the Molecular Level

DCA's ability to shift metabolism towards mitochondrial glucose oxidation is closely linked to its capacity to induce apoptosis (programmed cell death) in cancer cells. dcaguide.orgscirp.org A key feature of cancer cells is a hyperpolarized mitochondrial membrane potential (ΔΨm). dcaguide.org By reactivating mitochondrial respiration, DCA can reduce this hyperpolarization, a key step in initiating the intrinsic apoptotic pathway. dcaguide.orgscirp.org

Studies have demonstrated that DCA treatment leads to a significant increase in apoptotic cell counts in various cancer cell lines, including colorectal and endometrial cancer. dcaguide.orgnih.gov This is often accompanied by a measurable decrease in the mitochondrial membrane potential. dcaguide.orgnih.gov The induction of apoptosis by DCA involves the modulation of key regulatory proteins. For example, in some models, DCA has been shown to upregulate pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) while decreasing the expression of anti-apoptotic factors such as Bcl-xL and survivin. nih.govresearchgate.net Tracing studies using ¹³C-labeled substrates can elucidate how metabolic shifts directly influence the expression and activity of these apoptotic mediators.

Cellular Energetics and ATP Production Mechanisms under Metabolic Perturbation

Mitochondria are the primary sites of ATP production through oxidative phosphorylation (OXPHOS). nih.gov By forcing a shift from glycolysis to OXPHOS, DCA directly impacts cellular bioenergetics. nih.govnih.gov The effect of DCA on ATP levels can be complex. In some contexts, by promoting the more efficient OXPHOS over glycolysis, DCA might be expected to increase ATP production. thno.org However, studies have shown varied outcomes. For instance, in 4T1 breast cancer cells, DCA treatment alone led to a slight increase in intracellular ATP, consistent with a shift to more efficient mitochondrial respiration. thno.org

Conversely, prolonged exposure to DCA in pancreatic cancer cell lines (PANC-1 and BXPC-3) resulted in a dose-dependent decrease in mitochondrial oxygen consumption rates (OCR), indicating reduced mitochondrial respiratory activity despite the activation of PDH. nih.gov This suggests that the cellular response to DCA can be context-dependent and may involve mechanisms beyond simple PDH activation. nih.gov Combining DCA with other agents, such as the natural product rhein, has been shown to suppress both glycolysis and OXPHOS, leading to a significant drop in ATP levels and triggering cell death. thno.org The extracellular acidification rate (ECAR), a measure of glycolysis, is often monitored alongside OCR and typically shows a decrease or no significant change with DCA treatment, further confirming the shift away from glycolytic metabolism. nih.gov

Table 2: Impact of DCA on Bioenergetic Parameters in Pancreatic Cancer Cells (48h treatment) An interactive table detailing the changes in cellular energetics.

| Cell Line | Parameter | DCA Concentration | Observed Effect | Reference |

| PANC-1 | Basal Oxygen Consumption Rate (OCR) | 10 mM | Decreased | nih.gov |

| BXPC-3 | Basal Oxygen Consumption Rate (OCR) | 10 mM | Decreased | nih.gov |

| PANC-1 | Basal Extracellular Acidification Rate (ECAR) | 10 mM | No significant change | nih.gov |

| BXPC-3 | Basal Extracellular Acidification Rate (ECAR) | 10 mM | Decreased | nih.gov |

In Vivo Studies in Animal Models Focusing on Mechanistic Discovery with ¹³C-DCA

Animal models are indispensable for understanding how a metabolic modulator like DCA functions within a complex, multi-organ system. nih.govnih.gov The use of ¹³C-labeled tracers in vivo allows for the quantification of metabolic fluxes in specific tissues and reveals how different organs interact metabolically. nih.govnih.gov

Assessment of Tissue-Specific Metabolic Fluxes and Enzyme Activities

Hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) is a powerful, non-invasive technique that enables the real-time tracking of metabolic processes in vivo. nih.govnih.gov By injecting a hyperpolarized ¹³C-labeled substrate, such as [1-¹³C]pyruvate, researchers can monitor its conversion to other metabolites like [1-¹³C]lactate, [1-¹³C]alanine, and ¹³C-bicarbonate (the latter indicating PDH activity).

This technique has been used to assess the in vivo effects of DCA in various tissues. In a study on diabetic rats, DCA treatment was shown to significantly increase cardiac PDH flux, restoring it to levels seen in healthy control animals. researchgate.net This demonstrates DCA's ability to overcome the metabolic inhibition of PDH present in the diabetic heart. researchgate.net In the brain, DCA administration in healthy older mice was found to decrease the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, consistent with its known mechanism of shifting metabolism away from lactate production. nih.gov These studies exemplify how ¹³C tracers can directly and non-invasively confirm the enzymatic and metabolic impact of DCA within specific organs in a living animal. nih.govresearchgate.net

Table 3: In Vivo Assessment of Cardiac Metabolic Flux in Diabetic Rats with DCA An interactive table showing tissue-specific metabolic changes.

| Parameter | Animal Group | Flux/Conversion Rate (s⁻¹) | Reference |

| Cardiac PDH Flux | Diabetic (Untreated) | 0.0081 ± 0.0006 | researchgate.net |

| Cardiac PDH Flux | Diabetic + DCA | 0.018 ± 0.002 | researchgate.net |

| ¹³C Alanine Transfer | Diabetic (Untreated) | 0.0080 ± 0.0003 | researchgate.net |

| ¹³C Alanine Transfer | Diabetic + DCA | 0.0062 ± 0.0005 | researchgate.net |

Elucidation of Systemic Metabolic Adaptations and Inter-Organ Crosstalk

Critical illnesses like sepsis induce profound systemic metabolic dysregulation, affecting multiple organs, particularly the liver, which is a central metabolic hub. biorxiv.orgnih.gov DCA has been investigated for its ability to correct these systemic metabolic failures. In mouse models of sepsis, the condition leads to major disruptions in carbohydrate, fat, and amino acid metabolism in both the liver and plasma. biorxiv.orgnih.gov

Administration of DCA in septic mice has been shown to reverse many of these detrimental alterations. nih.govjci.org For example, DCA treatment helped normalize liver enzymes that were elevated during sepsis and corrected metabolic acidosis by increasing serum bicarbonate levels. jci.org Furthermore, DCA was found to reverse sepsis-induced anorexia and restore carbohydrate fuel metabolism. biorxiv.orgnih.gov These findings indicate that by targeting a key metabolic enzyme (PDK) primarily in the liver, DCA can have far-reaching systemic effects, restoring immunometabolic homeostasis and improving inter-organ metabolic communication during critical illness. biorxiv.orgjci.org

Computational and Systems Biology Approaches for Metabolic Flux Analysis

Principles of Metabolic Flux Analysis (MFA) Integrating ¹³C Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. benthamdirect.com The integration of ¹³C isotopic data, a method known as ¹³C-MFA, provides a more detailed and accurate picture of metabolic fluxes compared to stoichiometric MFA alone. researchgate.net

The core principle of ¹³C-MFA involves introducing a substrate labeled with ¹³C, such as Sodium dichloroacetate-¹³C₂, into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. numberanalytics.com The distribution of these isotopes within the metabolites, known as the labeling pattern or isotopomer distribution, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.combenthamdirect.com

This experimental data is then used in conjunction with a stoichiometric model of the cell's metabolic network. sci-hub.se Computational algorithms are employed to estimate the intracellular fluxes by fitting the simulated labeling patterns from the model to the experimentally measured data. numberanalytics.com This process allows researchers to infer the relative and absolute rates of different metabolic pathways. numberanalytics.com

The general workflow of a ¹³C-MFA study can be summarized in the following key steps:

Model Generation: A stoichiometric model of the relevant metabolic pathways is constructed. sci-hub.se

Experimental Design: An appropriate ¹³C-labeled substrate is selected to maximize the information obtained about the target metabolic fluxes. sci-hub.se

Labeling Experiment: Cells are cultured with the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state (in most cases). researchgate.net

Metabolite Analysis: The isotopic labeling patterns of key metabolites, often proteinogenic amino acids or intracellular intermediates, are measured. researchgate.net

Flux Estimation: Computational tools are used to calculate the metabolic fluxes that best explain the observed labeling patterns. benthamdirect.com

A significant advantage of using ¹³C-labeled tracers is the ability to resolve fluxes through converging pathways, parallel pathways, and metabolic cycles, which is often not possible with stoichiometric analysis alone. researchgate.net For instance, the use of Sodium dichloroacetate (B87207) (DCA) has been explored to study its effects on cellular metabolism. In studies involving pancreatic cancer cells, [U-¹³C₆]glucose was used as a tracer to analyze the impact of DCA on core carbon metabolism. The results showed that DCA treatment led to a significant decrease in the incorporation of ¹³C into several amino acids, indicating an inhibition of glycolytic flux and amino acid biosynthesis. mdpi.com

Development and Application of Constraint-Based Metabolic Models (e.g., Genome-Scale Metabolic Models) for Pathway Elucidation

Constraint-based metabolic models, particularly genome-scale metabolic models (GEMs), are comprehensive representations of an organism's entire metabolic network. These models are constructed based on the organism's annotated genome and consist of a list of all known metabolic reactions and the genes that encode the enzymes catalyzing them.

The core of constraint-based modeling is the application of physicochemical constraints to the metabolic network. The most fundamental constraint is the assumption of a pseudo-steady state for intracellular metabolite concentrations, meaning that the production rate of each metabolite equals its consumption rate. This mass balance constraint, along with reaction stoichiometry, defines the space of all possible metabolic flux distributions.

Flux Balance Analysis (FBA) is a common technique used with GEMs. FBA involves optimizing for a specific cellular objective, such as maximizing biomass production or ATP synthesis, to predict a likely flux distribution within the network. While powerful, FBA alone can often predict a wide range of possible flux values.

Integrating ¹³C isotopic data with GEMs significantly enhances their predictive power. By incorporating the labeling patterns of metabolites as additional constraints, the solution space of possible flux distributions can be drastically narrowed down, leading to a more accurate determination of metabolic pathway usage. This integrated approach, often referred to as ¹³C-Flux Balance Analysis (¹³C-FBA), allows for a more detailed elucidation of metabolic pathways under various conditions.

For example, studies have utilized ¹³C-MFA to investigate the metabolic shifts in cancer cells. By tracing the metabolism of ¹³C-labeled glucose and glutamine, researchers can identify upregulated or downregulated pathways in cancer, providing insights into metabolic vulnerabilities that could be targeted for therapy. numberanalytics.com

Kinetic Modeling and Dynamic Flux Analysis for Non-Steady-State Metabolic Processes

While traditional ¹³C-MFA often assumes a metabolic and isotopic steady state, many biological processes are inherently dynamic. sci-hub.se Kinetic modeling and dynamic flux analysis are computational approaches that account for the time-dependent changes in metabolite concentrations and fluxes.

Kinetic models incorporate information about enzyme kinetics, including parameters like Vmax (maximum reaction rate) and Km (Michaelis constant), in addition to the stoichiometric information present in constraint-based models. This allows for the simulation of metabolic responses to perturbations and changes in environmental conditions over time.

Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) is a technique specifically designed for analyzing systems that are in a metabolic steady state but have not yet reached an isotopic steady state. vanderbilt.edu This is particularly useful for studying organisms with slow labeling dynamics or for high-throughput experiments where waiting for isotopic equilibrium is not feasible. vanderbilt.edu In INST-MFA, samples are taken at multiple time points after the introduction of the ¹³C tracer, and the dynamic changes in labeling patterns are analyzed to determine fluxes. vanderbilt.edu

INST-MFA has proven valuable for studying systems that are challenging for steady-state MFA, such as autotrophic organisms that consume single-carbon substrates. vanderbilt.edu In such cases, all carbon atoms eventually become uniformly labeled at isotopic steady state, providing no information about the underlying fluxes. However, the transient labeling patterns captured by INST-MFA can be used to accurately determine the flux distribution. vanderbilt.edu

Machine Learning Approaches in ¹³C Fluxomics for Predictive Metabolic Phenotyping

The complexity of metabolic networks and the large datasets generated by ¹³C-MFA experiments have paved the way for the application of machine learning (ML) approaches. ML algorithms can identify patterns and relationships within the data that may not be apparent through traditional analysis methods.

In the context of ¹³C fluxomics, ML can be used for several purposes:

Predictive Metabolic Phenotyping: ML models can be trained on ¹³C-MFA data from different genetic or environmental conditions to predict the metabolic phenotype (i.e., the flux distribution) of a new, uncharacterized state. This can accelerate the process of understanding how genetic modifications or drug treatments affect cellular metabolism.

Experimental Design: ML can assist in designing optimal ¹³C-labeling experiments by predicting which tracers and which measurements will provide the most information about the fluxes of interest.

Data Imputation and Denoising: The analytical measurements in ¹³C-MFA are subject to noise and may have missing values. ML techniques can be used to clean the data and impute missing values, improving the accuracy of subsequent flux calculations.

While still an emerging area, the integration of machine learning with ¹³C fluxomics holds significant promise for advancing our ability to predict and engineer cellular metabolism.

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Networks

A truly comprehensive understanding of cellular metabolism requires looking beyond fluxes alone. Integrating data from other "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—with ¹³C-MFA data can provide a more complete picture of how metabolic networks are regulated and how they function as part of the broader cellular system. sci-hub.se

Transcriptomics and Proteomics: Data on gene expression (transcriptomics) and protein abundance (proteomics) can provide information about the levels of enzymes available to catalyze metabolic reactions. This information can be used to further constrain metabolic models and to understand how changes in gene expression lead to alterations in metabolic fluxes. For instance, a decrease in the transcript level of a particular enzyme-encoding gene would be expected to correlate with a reduced flux through the corresponding reaction.

Metabolomics: Untargeted metabolomics provides a snapshot of the concentrations of a wide range of intracellular metabolites. This data can be used to identify metabolic bottlenecks and to understand the thermodynamic driving forces of metabolic reactions. When combined with flux data from ¹³C-MFA, it can reveal how changes in flux are correlated with changes in metabolite pools.

The integration of these multi-omics datasets presents significant computational challenges. However, the development of sophisticated systems biology tools and modeling frameworks is making it increasingly possible to build comprehensive, multi-scale models of cellular metabolism. These integrated models are essential for unraveling the complex interplay between different layers of biological regulation and for achieving a holistic understanding of metabolic networks.

Emerging Research Avenues and Methodological Advancements

Novel Applications of ¹³C-Labeled Dichloroacetate (B87207) in Exploring Undiscovered Metabolic Pathways and Regulations

The primary application of Sodium dichloroacetate (DCA) in metabolic research stems from its role as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. mdpi.commdpi.com This complex is a critical gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle. nih.gov By using ¹³C-labeled DCA, researchers can trace the metabolic fate of carbon atoms and elucidate the intricate regulation of these central metabolic pathways.

One of the most significant areas of application is in cancer metabolism. Many cancer cells exhibit the Warburg effect, a phenomenon characterized by an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. mdpi.comnih.gov DCA has been investigated for its potential to reverse this phenotype by shunting pyruvate away from lactate (B86563) production and towards oxidative phosphorylation in the mitochondria. mdpi.commdpi.com

Studies using ¹³C-labeled glucose in conjunction with DCA treatment in pancreatic cancer cell lines have demonstrated a significant reduction in the ¹³C-flux from glucose into amino acids derived from both glycolysis and TCA cycle intermediates. nih.gov This suggests that DCA's impact may extend beyond simple PDK/PDH axis modulation, potentially affecting the PI3K/Akt/mTORC signaling pathway. nih.gov The use of ¹³C tracers allows for a detailed mapping of these metabolic shifts, revealing how cancer cells adapt their metabolic networks in response to targeted interventions. For instance, in glioma models, hyperpolarized [1-¹³C]pyruvate has been used to show that DCA can increase PDH flux, which can be monitored by the increase in ¹³C-bicarbonate signal. oup.com

Beyond cancer, ¹³C-labeled compounds are used to study metabolic regulation in other conditions. For example, in post-ischemic hearts, where PDH activity is typically suppressed, ¹³C NMR spectroscopy with [3-¹³C]pyruvate showed that DCA treatment could restore pyruvate oxidation, leading to improved mechanical function. ahajournals.org These studies highlight the utility of ¹³C-labeled substrates in conjunction with DCA to probe metabolic dysregulation and the effects of metabolic modulators in various disease models.

Table 1: Research Findings from ¹³C-Labeled Dichloroacetate Studies

| Research Area | Model System | Key Findings with ¹³C Tracing | Reference(s) |

|---|---|---|---|

| Pancreatic Cancer | PI3K-mutated pancreatic cancer cell lines | DCA treatment reduced ¹³C-flux from [U-¹³C₆]glucose into glycolytic and TCA cycle-derived amino acids, suggesting effects beyond PDK inhibition. | nih.gov |

| Glioma | Rat brain with human glioma xenografts | Using hyperpolarized [1-¹³C]pyruvate, DCA was shown to increase the ¹³C-bicarbonate signal, indicating enhanced PDH flux in both tumor and normal brain tissue. | oup.com |

| Cardiac Ischemia | Isolated rabbit hearts | In post-ischemic hearts perfused with [3-¹³C]pyruvate, DCA increased the ¹³C enrichment of the glutamate (B1630785) pool, demonstrating restored pyruvate oxidation and improved heart function. | ahajournals.org |

| Hepatoma | AS-30D hepatoma cells | Compared to DCA which increased glucose oxidation via PDH, ¹⁴C-tracing showed acetoacetate (B1235776) diverted pyruvate from PDH to pyruvate carboxylation. | nih.gov |

Advancements in Isotope Tracing Methodologies and Analytical Technologies Enhancing Sodium dichloroacetate-¹³C₂ Research

The insights gained from Sodium dichloroacetate-¹³C₂ studies are critically dependent on the analytical technologies used to detect and quantify the distribution of the ¹³C label in various metabolites. Recent decades have seen remarkable progress in these technologies, offering unprecedented sensitivity and resolution. eurisotop.com

Mass Spectrometry (MS) , particularly coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone of metabolic tracer analysis. mdpi.combuchem.com These methods allow for the separation of complex biological mixtures and the determination of mass isotopologue distributions (MIDs) in metabolites. nih.gov This information is vital for calculating metabolic fluxes. Advances in high-resolution MS have improved the accuracy of these measurements, enabling the distinction between isotopologues that are very close in mass. mdpi.comusp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for isotope tracing. mdpi.com While inherently less sensitive than MS, NMR provides positional information about the location of the ¹³C label within a molecule, which can be crucial for resolving ambiguous pathway activities. mdpi.com

A revolutionary advancement has been the development of Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) . oup.comresearchgate.net This technique uses dynamic nuclear polarization (DNP) to increase the ¹³C signal by more than 10,000-fold, enabling real-time in vivo investigation of metabolic pathways. oup.comacs.org Using hyperpolarized [1-¹³C]pyruvate, researchers can dynamically monitor its conversion to lactate, alanine, and bicarbonate, providing a direct readout of PDH and lactate dehydrogenase (LDH) activity in response to DCA. oup.comsemanticscholar.orgnih.gov This has been instrumental in studying the metabolic effects of DCA in living organisms, from normal rat brains to glioma models. oup.comsemanticscholar.org

Process Analytical Technology (PAT) , a system for designing, analyzing, and controlling manufacturing by measuring critical process and quality attributes, is also becoming relevant. mt.com For the production and application of stable isotope-labeled compounds like Sodium dichloroacetate-¹³C₂, PAT principles can ensure quality and consistency. usp.orgmt.com

Table 2: Comparison of Analytical Technologies in ¹³C-DCA Research

| Technology | Principle | Advantages | Applications in ¹³C-DCA Research | Reference(s) |

|---|---|---|---|---|

| GC-MS/LC-MS | Separates compounds and measures their mass-to-charge ratio to determine isotopologue distribution. | High sensitivity, high throughput, well-established for metabolomics. | Quantifying ¹³C enrichment in amino acids and other metabolites following ¹³C-glucose and DCA treatment to determine metabolic fluxes. | nih.govmdpi.com |

| NMR Spectroscopy | Detects nuclear spin properties to provide structural and positional information of isotopes. | Non-destructive, provides positional isotopomer information. | Determining the specific carbon positions labeled in metabolites, complementing MS data for flux analysis. | ahajournals.orgmdpi.com |

| Hyperpolarized ¹³C MRS | Uses Dynamic Nuclear Polarization (DNP) to dramatically increase the ¹³C NMR signal. | Enables real-time, in vivo metabolic imaging with high sensitivity. | Visualizing the metabolic flux through PDH (via ¹³C-bicarbonate) and LDH (via ¹³C-lactate) in live animals before and after DCA administration. | oup.comresearchgate.netsemanticscholar.org |

Future Directions in Preclinical Mechanistic Studies and Translational Research Beyond Direct Therapeutic Applications of Sodium dichloroacetate-¹³C₂

While much of the research on DCA has focused on its direct therapeutic potential, particularly in cancer, the use of its ¹³C-labeled form opens up numerous avenues for preclinical and translational research that extend beyond this scope.

Mechanistic Insights into Drug Synergy: DCA is often studied in combination with other therapeutic agents. nih.govdcaguide.org Sodium dichloroacetate-¹³C₂ can be a powerful tool to dissect the metabolic basis of synergistic or antagonistic interactions. For example, by tracing metabolic fluxes, researchers can determine if a second drug enhances the DCA-induced shift to oxidative phosphorylation or if it acts on a complementary pathway. This is crucial for the rational design of combination therapies. One preclinical study investigated the combination of DCA with sodium valproate, noting that valproate may improve the cellular transport of DCA, thereby enhancing its pharmacological effects. nih.gov

Probing Mitochondrial Function in Non-Cancerous Diseases: The central role of the PDH complex in metabolism makes it relevant to a host of diseases involving mitochondrial dysfunction, not just cancer. mdpi.comnih.gov Congenital lactic acidosis is a classic example where DCA has been used. mdpi.comnih.gov Using Sodium dichloroacetate-¹³C₂ and associated isotope tracing techniques could provide deeper insights into the pathophysiology of various inherited mitochondrial disorders, neurodegenerative diseases, and metabolic syndrome.

Translational Biomarker Development: Hyperpolarized ¹³C MRS, used with substrates like pyruvate, has already shown promise in differentiating tumor grades and monitoring treatment response. oup.comresearchgate.net The response to a DCA challenge, as measured by the change in the hyperpolarized ¹³C-bicarbonate-to-lactate ratio, could be developed as a sensitive, non-invasive biomarker of PDH flux. This could be used to stratify patients for therapies targeting metabolic pathways or to monitor the efficacy of such treatments in real-time. The ability to detect metabolic changes in response to DCA in vivo provides a powerful tool for translational research, bridging the gap between preclinical animal models and human clinical studies. nih.gov

Understanding Off-Target Effects and Resistance Mechanisms: While DCA's primary target is PDK, ¹³C tracing studies have already hinted at broader effects on cellular metabolism. nih.gov Future studies can use Sodium dichloroacetate-¹³C₂ to systematically map these "off-target" metabolic alterations. Furthermore, as with any targeted agent, resistance to DCA can develop. Isotope tracing can be employed to understand the metabolic rewiring that allows cells to circumvent the effects of DCA, potentially identifying new therapeutic targets to overcome resistance.

Table 3: Potential Future Research Directions for Sodium dichloroacetate-¹³C₂

| Research Direction | Rationale | Potential Impact |

|---|---|---|

| Drug Synergy Mechanisms | Elucidate the metabolic interplay between DCA and other chemotherapeutics or metabolic modulators. | Rational design of more effective combination therapies for cancer and other diseases. |

| Mitochondrial Disease Research | Investigate PDH function and metabolic network responses in non-cancerous diseases involving mitochondrial dysfunction. | Deeper understanding of pathophysiology and identification of new therapeutic targets for metabolic and neurodegenerative disorders. |

| Translational Biomarkers | Use the metabolic response to a DCA challenge (measured by hyperpolarized ¹³C MRS) as a non-invasive biomarker. | Patient stratification, early assessment of treatment response, and acceleration of clinical trials for metabolic therapies. |

| Resistance & Off-Target Effects | Map the global metabolic changes induced by DCA and the adaptive rewiring that leads to resistance. | Identification of mechanisms of drug resistance and novel strategies to overcome them. |

Q & A

Q. What are the key physicochemical properties of sodium dichloroacetate-13C₂, and how do they influence experimental design?

Sodium dichloroacetate-13C₂ (molecular formula: ¹³C₂HCl₂NaO₂; molecular weight: 152.91 g/mol) is isotopically labeled, enabling precise tracking in metabolic or pharmacokinetic studies. Its solubility in water and stability under varying pH conditions are critical for designing dissolution assays or in vitro metabolic models. Researchers must verify isotopic purity (≥99 atom% ¹³C) using mass spectrometry or nuclear magnetic resonance (NMR) to ensure data reliability .

Q. What safety protocols are essential when handling sodium dichloroacetate-13C₂ in laboratory settings?

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) with potential respiratory effects (H315, H319, H335). Key protocols include:

Q. How can researchers validate the isotopic integrity of sodium dichloroacetate-13C₂ in synthesized batches?

Isotopic integrity is validated via:

- High-resolution mass spectrometry (HRMS): To confirm ¹³C₂ incorporation and rule out unlabeled contaminants.

- ¹³C-NMR spectroscopy: To assess isotopic distribution and chemical purity.

- Cross-referencing with certified reference materials (CRMs) from authoritative sources like USP standards .

Advanced Research Questions

Q. How do isotopic effects (¹³C) influence the metabolic pathways of sodium dichloroacetate-13C₂ compared to non-labeled analogs?

Isotopic labeling alters kinetic isotope effects (KIEs), potentially slowing enzymatic reactions (e.g., decarboxylation). Researchers must:

Q. What experimental designs are optimal for resolving contradictions in toxicity data for sodium dichloroacetate-13C₂?

Discrepancies in toxicity profiles (e.g., respiratory vs. dermal irritation) may arise from batch variability or methodological differences. Mitigation strategies include:

Q. How can researchers optimize chromatographic separation of sodium dichloroacetate-13C₂ from its metabolic byproducts?

Advanced HPLC or UPLC methods with the following parameters are recommended:

Q. What regulatory frameworks govern the use of sodium dichloroacetate-13C₂ in preclinical studies?

Compliance with the Stockholm Convention (Annex F) and USP guidelines requires:

- Documentation of chemical use cases and risk assessments.

- Adherence to Good Laboratory Practice (GLP) for data traceability.

- Submission of safety data sheets (SDS) with hazard classifications (GHS) to institutional review boards .

Methodological Tables

Table 1. Key Analytical Techniques for Sodium Dichloroacetate-13C₂ Characterization

Table 2. Hazard Mitigation Strategies

| Risk Factor | Mitigation Measure | Reference |

|---|---|---|

| Skin irritation | PPE + 15-minute wash protocol | |

| Respiratory exposure | Fume hood use; airborne concentration monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.